molecular formula C12H9BrO2 B11856173 2-(4-Hydroxyphenoxy)-1-bromobenzene

2-(4-Hydroxyphenoxy)-1-bromobenzene

Cat. No.: B11856173
M. Wt: 265.10 g/mol
InChI Key: LADNYENVXZMCBZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ethers in Organic Chemistry

The study of ethers dates back to the 16th century, with early work focusing on simple aliphatic ethers like diethyl ether. numberanalytics.com Initially, the term "ether" was broadly applied to any volatile substance. yale.edu A significant leap in understanding came with the work of chemists like Alexander Williamson in 1850, whose eponymous Williamson ether synthesis provided a rational and versatile method for preparing unsymmetrical ethers. solubilityofthings.com This reaction, involving an alkoxide or phenoxide reacting with a primary alkyl halide, remains a cornerstone of modern organic synthesis.

The synthesis of diaryl ethers, however, presented a greater challenge. A major breakthrough was the development of the Ullmann condensation, first reported in 1905, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgscielo.org.mx This method, though traditionally requiring harsh conditions like high temperatures, has been continuously refined over the past century with the development of advanced copper catalysts and milder reaction protocols, making it a vital tool for constructing the diaryl ether linkage found in compounds like 2-(4-Hydroxyphenoxy)-1-bromobenzene. wikipedia.orgmdpi.comnih.gov

Significance of Brominated and Hydroxylated Aromatic Systems

The presence of both bromine and hydroxyl groups on an aromatic scaffold, as seen in 2-(4-Hydroxyphenoxy)-1-bromobenzene, imparts significant synthetic utility.

Brominated aromatic compounds , or aryl bromides, are highly valued as precursors in a multitude of cross-coupling reactions. mdpi.comdergipark.org.tr The carbon-bromine bond is reactive towards catalytic systems, most notably those based on palladium and copper. This allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making aryl bromides essential building blocks for constructing more complex molecular architectures. dergipark.org.tr Their stability and reactivity make them ideal substrates for widely used transformations such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

Hydroxylated aromatic systems , particularly phenols, are also of fundamental importance. mdpi.com The hydroxyl group can act as a nucleophile in ether and ester synthesis. Furthermore, it is a powerful directing group in electrophilic aromatic substitution, influencing the position of incoming substituents. In biochemical contexts, hydroxylated aromatic structures are found in many natural products and are key to the biological activity of numerous compounds. mdpi.comnih.gov The phenol moiety in 2-(4-Hydroxyphenoxy)-1-bromobenzene, for instance, provides a site for further functionalization or can modulate the electronic properties of the entire molecule.

Research Gap and Rationale for Investigating 2-(4-Hydroxyphenoxy)-1-bromobenzene

The scientific interest in 2-(4-Hydroxyphenoxy)-1-bromobenzene stems from its identity as a bifunctional synthetic intermediate. The molecule combines two key reactive features: a phenol group, which can undergo reactions like etherification or esterification, and an aryl bromide, which is primed for metal-catalyzed cross-coupling reactions.

This dual reactivity makes it a valuable precursor for the synthesis of more complex diaryl ethers and related polyphenolic structures. For example, similar hydroxylated diphenyl ether structures are known intermediates in the synthesis of phenoxy propionic acid herbicides. google.comchemicalbook.comgoogle.com The structure of 2-(4-Hydroxyphenoxy)-1-bromobenzene provides a scaffold where the bromine atom can be replaced to build a more complex system, while the hydroxyl group offers a handle for attaching other molecular fragments.

The investigation of this specific compound is driven by the need for versatile building blocks in target-oriented synthesis. Its structure is not an end in itself but rather a means to access more elaborate molecules that may have applications in fields such as agrochemicals or materials science. ontosight.ai The rationale is to use this relatively simple, well-defined molecule to construct larger, more functionalized systems that would be difficult to assemble otherwise.

Physicochemical and Spectroscopic Data

Below are tables detailing key identifiers and properties for 2-(4-Hydroxyphenoxy)-1-bromobenzene.

Table 1: Compound Identification

Identifier Value
IUPAC Name 2-(4-Hydroxyphenoxy)-1-bromobenzene
Alternate Name 4-(2-Bromophenoxy)phenol
Molecular Formula C₁₂H₉BrO₂
Molecular Weight 265.10 g/mol

| CAS Number | 33565-31-0 |

Table 2: Predicted Physicochemical Properties

Property Value
Melting Point 85-89 °C
Boiling Point 355.7±22.0 °C (Predicted)
pKa 9.56±0.10 (Predicted)
LogP 3.84 (Predicted)

Note: Physical properties can vary based on experimental conditions and purity. Predicted values are computationally derived.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

4-(2-bromophenoxy)phenol

InChI

InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H

InChI Key

LADNYENVXZMCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Br

Origin of Product

United States

Synthetic Methodologies for 2 4 Hydroxyphenoxy 1 Bromobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 2-(4-Hydroxyphenoxy)-1-bromobenzene, the most logical disconnection is the carbon-oxygen bond of the diaryl ether. This C-O bond disconnection is a primary strategy in the synthesis of diaryl ethers. deanfrancispress.comresearchgate.net

This retrosynthetic step suggests two primary precursor pairs:

Route A: 1,2-Dihalobenzene (specifically, 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene) and hydroquinone (B1673460).

Route B: 2-Bromophenol and a 4-halophenol or a protected hydroquinone derivative.

The choice between these routes depends on the availability and reactivity of the starting materials and the desired reaction conditions.

Direct Aryl Ether Synthesis Approaches

The direct formation of the aryl ether bond is a common and efficient strategy for synthesizing diaryl ethers. researchgate.net Several metal-catalyzed methods have been developed for this purpose.

Ullmann Condensation Modifications

The Ullmann condensation is a classic method for forming diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of copper at high temperatures. wikipedia.orgorganic-chemistry.org The reaction is typically performed in high-boiling polar solvents like dimethylformamide (DMF), and often requires stoichiometric amounts of copper. wikipedia.org

Modern modifications have aimed to improve the reaction's efficiency and mildness. These include the use of soluble copper(I) salts, such as copper(I) iodide (CuI), and the addition of ligands to facilitate the catalytic cycle. researchgate.netwikipedia.org For instance, the use of ligands like N,N-dimethylglycine can allow the reaction to proceed at lower temperatures (e.g., 90°C) with aryl bromides. organic-chemistry.org The reactivity of the aryl halide generally follows the trend I > Br > Cl. mdpi.com

A typical modified Ullmann reaction for a diaryl ether synthesis would involve:

ComponentExamplePurpose
Aryl Halide1-Bromo-2-iodobenzeneElectrophile
PhenolHydroquinoneNucleophile
Copper CatalystCopper(I) iodide (CuI)Catalyst
BaseCesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)To deprotonate the phenol
SolventDimethylformamide (DMF)Reaction medium
Temperature90-120°CTo drive the reaction

Copper-Catalyzed Cross-Coupling Reactions

Building upon the Ullmann reaction, more refined copper-catalyzed cross-coupling methods have been developed. These reactions often utilize a copper(II) source, such as copper(II) acetate (B1210297) (Cu(OAc)2), and can sometimes be performed at room temperature. organic-chemistry.org The coupling of arylboronic acids with phenols is a notable example of this approach. organic-chemistry.org This method is tolerant of a wide array of functional groups. organic-chemistry.org

In a representative procedure, an arylboronic acid is reacted with a phenol in the presence of a copper catalyst and a base. The presence of molecular sieves can be beneficial to remove water and suppress side reactions. organic-chemistry.org

Palladium-Catalyzed Etherification Protocols

Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination and its etherification variant, have become powerful tools for C-O bond formation. organic-chemistry.orgwikipedia.org These reactions are known for their high efficiency, broad substrate scope, and milder reaction conditions compared to traditional Ullmann condensations. organic-chemistry.orgorganic-chemistry.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or phenol, and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. organic-chemistry.orgwikipedia.org

A general protocol for a Buchwald-Hartwig etherification would include:

ComponentExamplePurpose
Aryl Halide2-BromoiodobenzeneElectrophile
PhenolHydroquinoneNucleophile
Palladium Pre-catalystPd(OAc)2 or Pd2(dba)3Catalyst source
LigandA bulky phosphine ligandTo stabilize the palladium complex and facilitate the catalytic cycle
BaseSodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)To deprotonate the phenol
SolventToluene or DioxaneReaction medium
Temperature80-110°CTo drive the reaction

Synthesis via Sequential Substitution Reactions

An alternative to direct etherification is the synthesis of the diaryl ether backbone followed by the introduction of the desired functional groups. This approach can be advantageous when direct coupling is problematic due to incompatible functional groups or to achieve specific regioselectivity.

Halogenation Precursors and Strategies

In this strategy, a precursor molecule such as 4-phenoxyphenol (B1666991) would be synthesized first. The final step would then be a regioselective halogenation to introduce the bromine atom at the desired position on the phenyl ring.

Electrophilic bromination of phenols is a well-established transformation. Reagents such as N-bromosuccinimide (NBS) can be used for this purpose. beilstein-journals.org The regioselectivity of the bromination is directed by the existing substituents on the aromatic rings. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-phenoxyphenol, the ortho position to the hydroxyl group is the most likely site for bromination. beilstein-journals.org

Controlling the stoichiometry of the halogenating agent is crucial to prevent over-halogenation, as activated systems like phenols can react multiple times. beilstein-journals.org The reaction can be carried out under mild conditions, sometimes using mechanochemical methods to improve sustainability. beilstein-journals.org

Phenol Activation and Etherification Procedures

The core of synthesizing 2-(4-Hydroxyphenoxy)-1-bromobenzene lies in the activation of the phenol and the subsequent etherification. In the context of the Ullmann condensation, the reaction is typically performed by coupling a phenol with an aryl halide. beilstein-journals.orgwikipedia.org For the synthesis of this specific compound, this would involve the reaction of hydroquinone (acting as the phenol) with 1,2-dibromobenzene (B107964) or a related brominated aromatic compound.

A common procedure involves the reaction of a substituted phenol with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) and a solvent such as acetone. plos.org While this example uses propargyl bromide, the principle of activating the phenol with a base to form a more nucleophilic phenoxide ion is fundamental to the etherification process. This phenoxide then attacks the aryl halide, leading to the formation of the diaryl ether.

In some synthetic routes, protection of one of the hydroxyl groups of hydroquinone may be necessary to prevent the formation of diether byproducts. google.com For instance, a monobenzyl ether of hydroquinone can be used to ensure that the etherification occurs at only one of the hydroxyl groups. google.com Following the coupling reaction, a deprotection step would be required to yield the final 2-(4-Hydroxyphenoxy)-1-bromobenzene.

The classical Ullmann reaction often required harsh conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper. beilstein-journals.orgmagtech.com.cn However, modern advancements have led to the development of milder reaction conditions through the use of catalytic amounts of copper and the introduction of ligands to accelerate the reaction. beilstein-journals.orgmagtech.com.cnnih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 2-(4-Hydroxyphenoxy)-1-bromobenzene while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, catalyst system (including ligand design and loading), temperature, and pressure.

The choice of solvent can significantly impact the rate, yield, and selectivity of the Ullmann condensation. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used because they can effectively solvate the metal catalyst and the reactants. wikipedia.orgnumberanalytics.comresearchgate.net For instance, in a study on Ullmann cross-coupling, DMSO was found to be an optimal solvent, leading to a high yield of the desired product due to its high polarity which stabilizes the transition states and intermediates. researchgate.net The use of aprotic polar solvents is also favored in SN2 type reactions, a mechanistic step often involved in ether synthesis. plos.org

Table 1: Effect of Different Solvents on a Typical Ullmann Condensation Reaction

EntrySolventYield (%)
1DMSO93
2DMF85
3Toluene60
4THF55
5CH3CN70

Note: This table is a generalized representation based on findings for Ullmann-type reactions and illustrates the trend of solvent effects. researchgate.net

The development of efficient catalytic systems has been a major focus in modernizing the Ullmann reaction. The amount of copper catalyst used, known as catalyst loading, has been significantly reduced from stoichiometric to catalytic amounts, often in the range of 0.2–10 mol %. beilstein-journals.orgnih.govacs.org This not only reduces the cost but also simplifies the purification process.

Ligands play a critical role in stabilizing the copper catalyst and facilitating the cross-coupling reaction, often allowing for lower reaction temperatures. beilstein-journals.orgnih.gov A wide variety of ligands have been screened for the Ullmann diaryl ether synthesis, including N,N- and N,O-chelating ligands. beilstein-journals.orgnih.gov For example, N,N-dimethylglycine has been identified as a highly effective ligand in certain systems. beilstein-journals.orgnih.gov The design of the ligand, including its steric and electronic properties, can have a dramatic impact on the catalytic activity. beilstein-journals.orgnih.govmit.edunih.gov Research has shown that even small variations in the ligand structure can lead to a significant loss of catalytic activity. beilstein-journals.orgnih.gov

Table 2: Influence of Different Ligands on a Model Ullmann Diaryl Ether Synthesis

EntryLigandYield (%)
1N,N-dimethylglycine (L1)95
2L-Proline80
3N-Butylimidazole88
48-Hydroxyquinoline derived P,N-ligand75

Note: This table is a generalized representation based on findings for Ullmann-type reactions and illustrates the impact of ligand choice. beilstein-journals.orgnih.gov

Temperature is a critical parameter in the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene. While traditional Ullmann reactions required temperatures often exceeding 200°C, the use of modern catalytic systems has enabled reactions to be carried out at significantly lower temperatures, typically between 90-110°C. beilstein-journals.orgwikipedia.orgnih.gov Lowering the reaction temperature can improve the functional group tolerance and reduce the formation of undesired side products. numberanalytics.com In some instances, with highly active catalyst systems, reactions can even be performed at or near room temperature. nih.gov

Green Chemistry Principles in Synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene

The application of green chemistry principles to the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene aims to reduce the environmental impact of the process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of the reactants into the desired product. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants and multiplying by 100. primescholars.com

For the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene via a substitution reaction like the Ullmann condensation, the atom economy will inherently be less than 100% due to the formation of byproducts, such as a salt and water. rsc.org For example, in the reaction of hydroquinone with 1,2-dibromobenzene and a base like potassium hydroxide, potassium bromide and water would be formed as byproducts.

Sustainable Reagents and Solvents

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 2-(4-hydroxyphenoxy)-1-bromobenzene, this involves the use of non-toxic, renewable solvents and reagents, as well as catalytic systems that operate under milder conditions and can be recycled. Key advancements in this area include the use of enzyme catalysis and the development of novel solvent systems for classic coupling reactions.

Modified Ullmann Condensation in Deep Eutectic Solvents

The Ullmann condensation is a classic method for the formation of diaryl ethers, traditionally requiring high temperatures and polar, aprotic solvents like N-methylpyrrolidone or dimethylformamide. beilstein-journals.org Recent innovations have focused on making this reaction more sustainable. One of the most promising approaches is the use of deep eutectic solvents (DESs) as both the reaction medium and, in some cases, as a reactant. nih.gov

Deep eutectic solvents are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a much lower melting point than the individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources.

The table below outlines representative conditions for a sustainable Ullmann-type ether synthesis using a deep eutectic solvent system. While this specific example details an aryl alkyl ether synthesis, the principles are directly applicable to the formation of diaryl ethers like 2-(4-hydroxyphenoxy)-1-bromobenzene by reacting an aryl halide with a phenolic component within a DES.

Aryl HalideSolvent/ReagentCatalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)Reference
(Hetero)aryl Halides (Cl, Br, I)Choline chloride/Glycerol (1:2 mol/mol)CuI or Cu(II) species (up to 5)K₂CO₃80-1006up to 98 nih.gov

Laccase-Catalyzed Synthesis

Another avenue in green chemistry for the synthesis of phenolic compounds involves the use of enzymes as catalysts. Laccases, a class of multicopper oxidases, are particularly attractive as "green biocatalysts". nih.govnih.gov They utilize molecular oxygen as the oxidant and produce water as the sole byproduct, operating under mild conditions such as room temperature and atmospheric pressure. ablesci.comscielo.org.mx

Laccases catalyze the oxidation of phenolic substrates to form radicals, which can then undergo various coupling reactions. nih.govscielo.org.mx While laccase-mediated synthesis has been extensively explored for producing dimeric phenols and other coupled products, its direct application for the specific cross-coupling of a phenol with an aryl halide to form a diaryl ether like 2-(4-hydroxyphenoxy)-1-bromobenzene is an area of ongoing research. The broad substrate specificity of laccases suggests potential for developing such a biocatalytic route, possibly through a laccase-mediator system (LMS) to facilitate the desired cross-coupling reaction. nih.gov

Article Generation Infeasible Due to Lack of Specific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific data available for the compound 2-(4-Hydroxyphenoxy)-1-bromobenzene to generate the requested article. The instructions require a detailed analysis of the reaction chemistry and mechanistic studies for this exact molecule, broken down into specific reaction types.

The performed searches did not yield any scholarly articles, patents, or detailed experimental data pertaining to the Nucleophilic Aromatic Substitution, Suzuki-Miyaura, Heck, Sonogashira, or lithiation reactions specifically involving 2-(4-Hydroxyphenoxy)-1-bromobenzene. Similarly, specific examples and mechanistic studies on the O-alkylation and O-acylation of its phenolic hydroxyl group could not be located.

While general principles and examples for these named reactions on substituted bromobenzenes and phenols are well-documented wikipedia.orgresearchgate.netyoutube.comlibretexts.org, applying this general knowledge to the specific substrate without direct experimental evidence would constitute speculation and would not meet the required standard of a thorough, informative, and scientifically accurate article focused solely on 2-(4-Hydroxyphenoxy)-1-bromobenzene.

Therefore, the generation of an article that strictly adheres to the provided outline and content requirements is not feasible at this time.

Reaction Chemistry and Mechanistic Studies of 2 4 Hydroxyphenoxy 1 Bromobenzene

Reactivity of the Phenolic Hydroxyl Group

Oxidation Pathways and Mechanisms

The oxidation of 2-(4-hydroxyphenoxy)-1-bromobenzene is anticipated to primarily involve the electron-rich hydroxyphenoxy ring. The phenolic hydroxyl group is a strong activating group, making this ring susceptible to oxidation.

Drawing parallels from studies on the oxidation of bromophenols, the reaction can proceed via one-electron oxidation to form a phenoxyl radical. For instance, the oxidation of 2,4-dibromophenol with potassium permanganate has been shown to generate bromophenoxyl radicals. These radicals can then undergo coupling reactions. In the case of 2-(4-hydroxyphenoxy)-1-bromobenzene, the resulting phenoxyl radical on the hydroxyphenoxy ring could potentially couple with another radical, leading to the formation of dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) researchgate.net.

The specific oxidation products will be influenced by the reaction conditions and the oxidant used. For example, the oxidation of 2-bromophenol at high temperatures can lead to the formation of dioxins sigmaaldrich.com. While the ether linkage in the target molecule adds complexity, the potential for intramolecular cyclization following oxidation of the hydroxyphenoxy ring cannot be entirely ruled out under certain conditions.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group in 2-(4-hydroxyphenoxy)-1-bromobenzene is capable of participating in both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the ether oxygen atom. The strength and existence of such a bond would depend on the conformational flexibility of the molecule. Theoretical and spectroscopic studies on 2-halophenols have indicated the presence of weak intramolecular hydrogen bonds in 2-chloro, 2-bromo, and 2-iodophenol rsc.org. By analogy, a weak intramolecular hydrogen bond might exist in the target molecule, which could influence the acidity of the phenolic proton and the rotational freedom around the C-O ether bond. The energy of such intramolecular hydrogen bonds in phenolic compounds can range from 5.4 to 15.4 kcal/mol for six-membered rings mdpi.com.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonding between the hydroxyl group of one molecule and the hydroxyl group or ether oxygen of another molecule can significantly affect the bulk properties and reactivity of the compound. In solution, the presence of water or other protic solvents can lead to the disruption of intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with the solvent molecules researchgate.net. These interactions can influence reaction kinetics by altering the availability and nucleophilicity of the hydroxyl group.

Reactivity of the Phenoxy Ether Linkage

The diaryl ether bond is generally stable due to the sp2 hybridization of the carbon atoms and the delocalization of electron density into the aromatic rings. However, it can be cleaved under specific conditions.

Cleavage Mechanisms under Various Conditions

Acidic Conditions: The cleavage of diaryl ethers under acidic conditions is challenging but can be achieved with strong acids like HBr or HI at elevated temperatures. The mechanism involves the protonation of the ether oxygen, making it a better leaving group ccspublishing.org.cn. The subsequent step is a nucleophilic attack by the halide ion. In the case of 2-(4-hydroxyphenoxy)-1-bromobenzene, the cleavage would likely result in the formation of 2-bromophenol and 4-bromophenol, as the C(sp2)-O bond is difficult to break via SN1 or SN2 pathways ccspublishing.org.cn.

Basic Conditions: Base-catalyzed cleavage of diaryl ethers is generally difficult. However, studies on the cleavage of the β-O-4 ether linkage in lignin models with strong bases like KOH have shown that the reaction can proceed via a 6-membered transition state involving deprotonation of a carbon alpha to the ether linkage researchgate.netresearchgate.net. For 2-(4-hydroxyphenoxy)-1-bromobenzene, such a pathway would be less likely due to the lack of an appropriately positioned acidic proton.

Reductive Cleavage: Reductive cleavage of the C-O bond in diphenyl ethers can be achieved using various reducing agents. The reaction of diphenyl ether with reagents like Et3SiH and KOtBu has been shown to yield benzene (B151609) and phenol (B47542) aiche.org.

Stability in Diverse Chemical Environments

Polybrominated diphenyl ethers (PBDEs) are known for their environmental persistence, indicating the high stability of the diaryl ether linkage nih.gov. They are resistant to degradation under many environmental conditions. The half-lives of some PBDE congeners in the environment can be several years nih.gov. This suggests that the phenoxy ether linkage in 2-(4-hydroxyphenoxy)-1-bromobenzene is also expected to be stable under mild acidic, basic, and oxidative conditions. However, photodegradation can be a significant degradation pathway for PBDEs, often proceeding through reductive debromination polyu.edu.hk.

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity: Electrophilic aromatic substitution reactions on 2-(4-hydroxyphenoxy)-1-bromobenzene will be directed by the existing substituents.

Brominated Ring: The bromine atom is a deactivating but ortho-, para-directing substituent. The phenoxy group is also an ortho-, para-directing group. Therefore, electrophilic attack on the brominated ring will be directed to the positions ortho and para to the phenoxy group and ortho and para to the bromine atom. The steric hindrance from the bulky phenoxy group might favor substitution at the para position to the phenoxy group.

Hydroxyphenoxy Ring: The hydroxyl group is a strongly activating and ortho-, para-directing substituent. The phenoxy group attached to this ring is also ortho-, para-directing. Therefore, electrophilic substitution will be strongly favored on this ring at the positions ortho to the hydroxyl group.

For example, in the nitration of phenol, the reaction is highly regioselective for the ortho and para positions mdpi.com. Similarly, the nitration of 2-(4-hydroxyphenoxy)-1-bromobenzene would be expected to occur predominantly on the hydroxyphenoxy ring at the positions ortho to the hydroxyl group.

Stereoselectivity: As 2-(4-hydroxyphenoxy)-1-bromobenzene is an achiral molecule, reactions at the aromatic rings will not inherently introduce stereoselectivity unless a chiral reagent or catalyst is used. If a reaction were to create a new chiral center, for example, through a reaction on a substituent introduced to the molecule, the stereochemical outcome would depend on the reaction mechanism. Reactions proceeding through a planar intermediate, such as an SN1 reaction, would likely lead to a racemic mixture, while concerted mechanisms like SN2 reactions can be stereospecific lumenlearning.com.

Kinetic and Thermodynamic Aspects of Key Reactions

Kinetics: Studies on the gas-phase reaction of various brominated diphenyl ethers with OH radicals have determined rate constants. For example, the rate constant for the reaction of 2-bromodiphenyl ether with OH radicals at 298 K is 4.7 x 10-12 cm3 molecule-1 s-1. The presence and position of bromine atoms influence the reaction rate.

Interactive Data Table: Rate Constants for the Reaction of Brominated Diphenyl Ethers with OH Radicals at 298 K

CompoundRate Constant (10-12 cm3 molecule-1 s-1)
Diphenyl ether7.45 ± 0.13
2-Bromodiphenyl ether4.7
3-Bromodiphenyl ether4.6
4-Bromodiphenyl ether5.7

Data sourced from Raff & Hites (2007)

Thermodynamics: Thermodynamic data for the oxidation of phenols and bromophenols can provide an estimation of the thermodynamics of the oxidation of the hydroxyphenoxy moiety. The oxidation of phenols is generally an exothermic process. For instance, the Fenton oxidation of chlorophenols has a low activation energy, indicating a thermodynamically favorable process ijnrd.org. The Gibbs free energy of activation for the oxidative degradation of some chlorophenols is around 80 kJ/mol ijnrd.org.

Activation Energy Profiling

There is currently no published data detailing the activation energy profiles for reactions involving 2-(4-Hydroxyphenoxy)-1-bromobenzene. Such studies are crucial for understanding the energy barriers that must be overcome for the compound to undergo chemical change, providing insight into reaction rates and the feasibility of different transformation pathways. The lack of this information prevents a quantitative assessment of its reactivity under various conditions.

Advanced Spectroscopic and Structural Elucidation of 2 4 Hydroxyphenoxy 1 Bromobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems present in 2-(4-Hydroxyphenoxy)-1-bromobenzene. These techniques spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei and providing a comprehensive map of the molecule's connectivity. creative-biostructure.com

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, COSY spectra would reveal the correlations between the protons within the brominated phenyl ring and separately within the hydroxyphenyl ring, confirming the substitution patterns on each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the heteronuclei to which they are attached, most commonly ¹³C. creative-biostructure.com This experiment is crucial for assigning each proton signal to its corresponding carbon atom in the molecule. creative-biostructure.com For instance, the proton signal of the hydroxyl group would show a correlation to the carbon atom at the 4-position of the phenoxy ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. youtube.com This is particularly powerful for connecting the different fragments of the molecule. youtube.com In the case of 2-(4-Hydroxyphenoxy)-1-bromobenzene, HMBC spectra would show correlations between the protons on one aromatic ring and the carbon atoms of the other, via the ether linkage. For example, the proton at the 3-position of the brominated ring would show a correlation to the carbon atom at the 4-position of the hydroxyphenyl ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This technique is invaluable for determining the three-dimensional structure and conformation of molecules. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, NOESY could reveal through-space interactions between protons on the two aromatic rings, providing insights into their relative orientation.

A hypothetical data table summarizing the expected key HMBC correlations for 2-(4-Hydroxyphenoxy)-1-bromobenzene is presented below.

Proton (¹H) PositionCorrelating Carbon (¹³C) Position(s)
H-3'C-1', C-2', C-4', C-5'
H-6C-1, C-2, C-4, C-5
H-3/H-5C-1, C-2/C-6, C-4
H-2/H-6 (phenoxy)C-1, C-3/C-5, C-4

Note: This table is a representation of expected correlations based on the molecular structure. Actual chemical shifts would be determined experimentally.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov This is particularly relevant for understanding polymorphism, where a compound can exist in different crystal structures, potentially impacting its physical properties.

For 2-(4-Hydroxyphenoxy)-1-bromobenzene, ssNMR could be employed to:

Characterize different crystalline polymorphs by observing distinct chemical shifts and peak multiplicities for the carbon and proton nuclei in each form.

Determine the packing arrangement of molecules within the crystal lattice by analyzing intermolecular interactions.

Probe the dynamics of the phenyl rings, such as the rate and amplitude of ring flips, which can differ between various solid forms.

Challenges in ssNMR, such as spectral complexity due to broad resonances, can be overcome by advanced techniques like magic-angle spinning (MAS) and multidimensional experiments. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 2-(4-Hydroxyphenoxy)-1-bromobenzene (C₁₂H₉BrO₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.

IonTheoretical m/z
[M+H]⁺264.9862
[M+Na]⁺286.9681

Note: The theoretical m/z values are calculated based on the most abundant isotopes.

Fragmentation Pattern Analysis for Structural Features

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org

For 2-(4-Hydroxyphenoxy)-1-bromobenzene, key fragmentation pathways would likely involve:

Cleavage of the ether bond: This would be a primary fragmentation route, leading to the formation of ions corresponding to the bromophenoxy and hydroxyphenyl moieties.

Loss of the bromine atom: The C-Br bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of Br.

Loss of small neutral molecules: Fragments corresponding to the loss of CO or H₂O from the molecular ion or subsequent fragment ions may also be observed. libretexts.org

The analysis of these fragmentation patterns helps to piece together the different components of the molecule, confirming the presence of the bromophenyl and hydroxyphenoxy groups and their connection via an ether linkage.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Impurities or Metabolites

Tandem mass spectrometry, or MS/MS, is a powerful technique for analyzing complex mixtures and for the structural elucidation of specific components within that mixture, such as impurities or metabolites. americanpharmaceuticalreview.com In an MS/MS experiment, a specific ion (a precursor ion) is selected from the initial mass spectrum, subjected to fragmentation, and the resulting product ions are then analyzed.

This technique would be particularly valuable in the study of 2-(4-Hydroxyphenoxy)-1-bromobenzene for:

Identifying impurities: If the synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene results in byproducts, MS/MS can be used to isolate the ion corresponding to a potential impurity and fragment it to determine its structure. conicet.gov.ar

Characterizing metabolites: In metabolic studies, if 2-(4-Hydroxyphenoxy)-1-bromobenzene is metabolized, MS/MS can be used to identify and structurally characterize the resulting metabolic products in biological samples. nih.gov The fragmentation pattern of a suspected metabolite can be compared to that of the parent drug to pinpoint the site of metabolic modification. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. nih.gov Both methods analyze the same molecular vibrations, but through different physical phenomena—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. nih.gov

The vibrational spectrum of 2-(4-hydroxyphenoxy)-1-bromobenzene is expected to be dominated by contributions from its three key structural components: the disubstituted benzene (B151609) rings, the ether linkage, and the phenolic hydroxyl group. The presence of a bromine atom also influences the spectra.

Key expected vibrational modes include:

O-H Vibrations: The hydroxyl group (-OH) is anticipated to produce a strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. google.com The exact position and broadness of this band would be sensitive to hydrogen bonding. The in-plane and out-of-plane bending of the O-H group are expected at lower frequencies. google.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands in the 3000-3100 cm⁻¹ region.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings would typically result in several sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Vibrations: The diaryl ether linkage (Ar-O-Ar) is characterized by strong C-O-C asymmetric stretching vibrations, which are typically observed in the 1200-1270 cm⁻¹ range. A corresponding symmetric stretching mode would appear at a lower frequency. The C-O stretch of the phenolic group is also expected in this region, often coupled with other vibrations.

C-Br Vibration: The carbon-bromine stretching vibration is anticipated to produce a band in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

The table below outlines the expected characteristic vibrational frequencies for 2-(4-hydroxyphenoxy)-1-bromobenzene based on established group frequencies for similar organic molecules. google.comresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch3200-3600Phenolic Hydroxyl
Aromatic C-H Stretch3000-3100Benzene Rings
C=C Aromatic Ring Stretch1450-1600Benzene Rings
Asymmetric C-O-C Ether Stretch1200-1270Diaryl Ether
Phenolic C-O Stretch1180-1260Phenol (B47542)
C-Br Stretch500-600Bromobenzene (B47551)

Note: This table presents expected frequency ranges based on group frequency correlations for the functional groups present in the molecule. Specific experimental values for 2-(4-hydroxyphenoxy)-1-bromobenzene are not available in the cited literature.

The flexibility of the diaryl ether linkage allows for different spatial orientations (conformations) of the two phenyl rings relative to each other. These different conformers would have distinct, albeit similar, vibrational spectra. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the geometries and vibrational frequencies of the most stable conformers. ijceronline.comnih.gov For instance, studies on related acetophenone (B1666503) derivatives have shown that different torsional angles between a phenyl ring and a side group lead to multiple stable conformers with predictable vibrational signatures. ijceronline.com In the case of 2-(4-hydroxyphenoxy)-1-bromobenzene, the torsional angles around the C-O-C ether bridge would define the conformational landscape. Low-frequency vibrational modes are particularly sensitive to these conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The primary chromophore in 2-(4-hydroxyphenoxy)-1-bromobenzene is the substituted diphenyl ether system. The benzene rings themselves are significant chromophores, exhibiting characteristic electronic transitions. The presence of the hydroxyl (-OH) group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenyl ether, due to its electron-donating nature which facilitates π → π* transitions.

The expected electronic transitions are:

π → π Transitions:* These are high-energy transitions associated with the aromatic system, typically resulting in strong absorption bands. For substituted benzenes, two main bands are often observed: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm).

n → π Transitions:* The non-bonding electrons on the oxygen atoms of the ether and hydroxyl groups can undergo lower-energy n → π* transitions. These are typically much weaker in intensity than π → π* transitions and may be obscured by them.

The table below summarizes the anticipated electronic transitions for 2-(4-hydroxyphenoxy)-1-bromobenzene.

Electronic TransitionExpected Wavelength (λmax) Range (nm)Chromophore/Functional Group
π → π* (E2-band)200-230Aromatic Rings
π → π* (B-band)250-290Aromatic Rings, Phenol
n → π*> 290Ether, Hydroxyl Oxygens

Note: This table presents expected absorption ranges based on the analysis of the molecule's chromophores and auxochromes. Specific experimental values for 2-(4-hydroxyphenoxy)-1-bromobenzene are not available in the cited literature.

Solvatochromism is the phenomenon where the position of a molecule's UV-Vis absorption bands changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in polar molecules where the ground and excited states have different dipole moments. For 2-(4-hydroxyphenoxy)-1-bromobenzene, the polar hydroxyl group can engage in hydrogen bonding with protic solvents. This interaction can stabilize the ground or excited state differently, leading to shifts in the absorption maxima. For instance, in polar protic solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while π → π* transitions may show either a hypsochromic or a bathochromic shift depending on the specific interactions. researchgate.net A systematic study of its UV-Vis spectrum in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. While no specific crystallographic data has been published for 2-(4-hydroxyphenoxy)-1-bromobenzene, data from related structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide and various substituted chromenones, provide a basis for predicting its structural features. nih.gov

Should single crystals of 2-(4-hydroxyphenoxy)-1-bromobenzene be grown, XRD analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and the dihedral angle between the two aromatic rings would be determined. This would confirm the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis would elucidate the network of intermolecular forces, such as hydrogen bonds involving the phenolic -OH group and van der Waals interactions, that govern the crystal packing. In related structures like 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming distinct chains and sheets. nih.gov A similar hydrogen-bonding network would be expected for the title compound.

The table below lists the kind of crystallographic parameters that would be obtained from an XRD study.

ParameterInformation ProvidedExample from a Related Compound (4-bromo-N-(2-hydroxyphenyl)benzamide) nih.gov
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe specific symmetry elements of the crystal.P21/c (assumed from context, not explicitly stated in abstract)
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 23.4258 Å, b = 5.6473 Å, c = 9.2464 Å, β = 93.008°
Dihedral AnglesThe twist between the planes of the aromatic rings.80.7° between the two aromatic rings.
Hydrogen Bond GeometryThe distances and angles of hydrogen bonds, identifying donors and acceptors.O—H⋯O and N—H⋯O interactions forming chains.

Note: This table illustrates the type of data obtained from X-ray crystallography and uses values from a related but different molecule for exemplification. These are not the crystallographic parameters for 2-(4-hydroxyphenoxy)-1-bromobenzene.

Single Crystal X-ray Diffraction for Absolute Structure

For instance, the crystal structure of 4-bromo-N-(2-hydroxy-phenyl)benzamide, a compound with a similar brominated phenyl ring, reveals key intermolecular interactions that are likely to influence the crystal packing of 2-(4-hydroxyphenoxy)-1-bromobenzene. nih.gov In this derivative, the molecule exhibits a non-planar conformation, with the two aromatic rings being significantly twisted relative to each other. nih.gov The crystal packing is dominated by a network of hydrogen bonds, a feature that would also be expected in 2-(4-hydroxyphenoxy)-1-bromobenzene due to the presence of the hydroxyl group. nih.gov

The structural elucidation of various 2-(4-hydroxyphenoxy)benzamide derivatives further underscores the importance of intermolecular forces in dictating the solid-state architecture. nih.gov These studies highlight how modifications to the core scaffold can lead to different packing motifs and hydrogen bonding networks.

A hypothetical table of crystallographic data for a derivative, based on common parameters found in the literature for similar organic molecules, is presented below to illustrate the type of information obtained from an SC-XRD experiment. nih.govnih.gov

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Derivative of 2-(4-Hydroxyphenoxy)-1-bromobenzene

ParameterValue
Empirical FormulaC₁₃H₁₀BrNO₂
Formula Weight292.13
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.123(4) Å, b = 15.456(7) Å, c = 9.876(5) Å
α = 90°, β = 109.34(2)°, γ = 90°
Volume1169.1(10) ų
Z4
Density (calculated)1.658 Mg/m³
Absorption Coefficient3.452 mm⁻¹
F(000)584
Crystal Size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected8456
Independent reflections2678 [R(int) = 0.045]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2678 / 0 / 154
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.097
R indices (all data)R1 = 0.052, wR2 = 0.105

Note: This table is a hypothetical representation and does not correspond to the actual data for 2-(4-Hydroxyphenoxy)-1-bromobenzene.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (pXRD) is an essential tool for the characterization of polycrystalline materials and is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystalline form. arxiv.org Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability, which are of critical importance in materials science.

The pXRD pattern of a compound is a unique fingerprint of its crystalline phase. researchgate.netresearchgate.net By comparing the experimental pXRD pattern with patterns simulated from single-crystal X-ray diffraction data, the phase purity of a bulk sample can be confirmed. Furthermore, pXRD is instrumental in identifying the presence of different polymorphic forms in a sample. arxiv.org

While no specific studies on the polymorphism of 2-(4-hydroxyphenoxy)-1-bromobenzene were identified, the general methodology for such an investigation would involve the preparation of the material under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would then be analyzed by pXRD. Any differences in the diffraction patterns would indicate the presence of different polymorphs. Rietveld refinement of the powder data can further provide detailed structural information about each polymorphic phase. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of a 2-(4-Hydroxyphenoxy)-1-bromobenzene Derivative

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.44.3580
22.14.0265
25.83.4595
28.93.0950
31.72.8230

Note: This table is a hypothetical representation to illustrate pXRD data.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. aps.org This technique is particularly useful for determining the absolute configuration of chiral centers and for studying the conformational properties of chiral molecules in solution.

While 2-(4-hydroxyphenoxy)-1-bromobenzene itself is not chiral, chiral derivatives can be readily synthesized. For example, the introduction of a chiral moiety, such as in (R)-2-(4-hydroxyphenoxy)propan-1-ol, imparts chirality to the molecule. rsc.orgrsc.org The CD spectrum of such a derivative would exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment.

The sign and magnitude of the Cotton effects can be correlated with the stereochemistry of the molecule. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration of the chiral centers. aps.org Furthermore, CD spectroscopy can be used to study the aggregation behavior of chiral molecules, as the formation of ordered supramolecular structures can lead to significant changes in the CD signal. nih.govchemrxiv.org

For instance, studies on chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol have demonstrated the utility of CD spectroscopy in characterizing their chiroptical properties. rsc.orgrsc.org The observed CD signals are a direct consequence of the chiral nature of the molecules and their organization into helical supramolecular structures.

Computational and Theoretical Chemistry Studies of 2 4 Hydroxyphenoxy 1 Bromobenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, these methods allow for a detailed exploration of its fundamental chemical and physical characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-(4-Hydroxyphenoxy)-1-bromobenzene. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost.

In typical DFT studies on related hydroxylated polybrominated diphenyl ethers, the B3LYP functional is often employed. This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also critical for accurate predictions.

Table 1: Illustrative Ground State Properties of a Hydroxylated Brominated Diphenyl Ether Calculated using DFT

PropertyCalculated Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
Rotational ConstantsValues in GHz

Note: The values in this table are illustrative for a molecule in the class of hydroxylated brominated diphenyl ethers and are not specific to 2-(4-Hydroxyphenoxy)-1-bromobenzene due to the absence of published data for this exact compound.

Ab Initio Methods for Electronic Structure and Bonding

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of electronic structure and bonding.

For a molecule like 2-(4-Hydroxyphenoxy)-1-bromobenzene, ab initio calculations can be used to precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure. These calculations also provide insights into the nature of the chemical bonds, such as the C-O ether linkage and the C-Br bond.

Table 2: Representative Bond Lengths and Angles for a Hydroxylated Brominated Diphenyl Ether from Ab Initio Calculations

ParameterBond/AngleCalculated Value
Bond LengthC-BrValue in Å
Bond LengthC-O (ether)Value in Å
Bond AngleC-O-CValue in degrees
Dihedral AnglePhenyl Ring 1 - O - Phenyl Ring 2Value in degrees

Note: The values in this table are representative for a molecule in the class of hydroxylated brominated diphenyl ethers and are not specific to 2-(4-Hydroxyphenoxy)-1-bromobenzene due to the absence of published data for this exact compound.

Basis Set Selection and Methodological Validation

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing heavy atoms like bromine, it is important to use basis sets that can adequately describe the electronic structure. Pople-style basis sets, such as 6-311+G(d,p), are commonly used in DFT calculations of OH-PBDEs. nih.gov

Methodological validation is a critical step to ensure the reliability of the computational results. This often involves comparing the calculated properties with available experimental data for the same or structurally similar molecules. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of their electrons.

HOMO-LUMO Energy Gaps and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For OH-PBDEs, the HOMO-LUMO gap can provide insights into their potential for undergoing reactions such as oxidation or degradation.

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Hydroxylated Brominated Diphenyl Ether

Molecular OrbitalEnergy (eV)
HOMOIllustrative Value
LUMOIllustrative Value
HOMO-LUMO Gap Calculated Difference

Note: The values in this table are illustrative for a molecule in the class of hydroxylated brominated diphenyl ethers and are not specific to 2-(4-Hydroxyphenoxy)-1-bromobenzene due to the absence of published data for this exact compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain the outcomes of chemical reactions. By analyzing the distribution and symmetry of the HOMO and LUMO of 2-(4-Hydroxyphenoxy)-1-bromobenzene, predictions can be made about its reactivity towards electrophiles and nucleophiles.

For example, the regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, as these are the areas of highest electron density. Conversely, the regions where the LUMO is localized are susceptible to nucleophilic attack. FMO analysis can thus be used to predict the regioselectivity of reactions involving this compound. In studies of related compounds, the distribution of these orbitals is often visualized to understand and predict reaction pathways.

Conformational Analysis

The three-dimensional structure of 2-(4-Hydroxyphenoxy)-1-bromobenzene is not static. Due to the presence of the ether linkage, the two phenyl rings can rotate relative to each other. Conformational analysis is crucial for identifying the most stable spatial arrangements (conformers) and the energy barriers that separate them. This is particularly important for substituted diphenyl ethers, as the ortho-substituent (in this case, bromine) introduces significant steric hindrance that governs the molecule's preferred shape.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, a complete PES would be complex, but a reduced-dimensionality PES can be constructed by focusing on the most critical degrees of freedom: the two dihedral angles defined by the C-O-C bridge.

The PES is typically generated through a series of single-point energy calculations at various fixed geometries using quantum mechanical methods like Density Functional Theory (DFT). By mapping the energy changes associated with the rotation around the C-O bonds, the PES can identify:

Energy Minima: These correspond to the most stable, equilibrium conformations of the molecule.

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path between two minima.

For this molecule, the PES would reveal that planar conformations, where both rings lie in the same plane, are energetically unfavorable due to the steric clash between the ortho-bromine atom and the hydrogen atoms on the other ring. The global energy minimum would correspond to a twisted, non-planar ("skewed") conformation.

To quantify the energy changes during rotation around the ether linkage, torsional scans are performed. This involves systematically varying a specific dihedral angle (e.g., C1-O-C1'-C2' or C2-C1-O-C1') while optimizing the rest of the molecule's geometry at each step. The resulting energy profile reveals the rotational barriers.

Due to the ortho-bromine atom, the rotation is significantly hindered. The most stable conformation for substituted biphenyls and diphenyl ethers is typically a twisted one, with the phenyl rings at a dihedral angle of approximately 45° to 60° relative to each other libretexts.org. The planar (0° dihedral) and perpendicular (90° dihedral) conformations represent energy maxima, corresponding to the transition states for interconversion between equivalent twisted conformers libretexts.orgnih.gov.

Computational studies on similar biaryl systems using methods like MP2 or DFT can accurately predict these barriers nih.govrsc.org. The barrier height is influenced by the size of the ortho-substituents; larger groups lead to higher activation energies for rotation libretexts.org. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, the steric hindrance from the bromine atom dictates a substantial rotational barrier.

Table 1: Illustrative Torsional Energy Profile for Rotation Around the C-O Bond

Dihedral Angle (Degrees) Relative Energy (kcal/mol) Conformation
0 4.5 Planar (Transition State)
45 0.0 Twisted (Energy Minimum)
90 2.1 Perpendicular (Transition State)
135 0.0 Twisted (Energy Minimum)
180 4.8 Planar (Transition State)

Note: This data is representative for a substituted diphenyl ether and illustrates the expected energy profile. Actual values would require specific DFT or ab initio calculations.

Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP/6-311+G(d,p)) rsc.org. The calculation provides nuclear shielding tensors, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (TMS).

The predicted shifts are highly sensitive to the molecule's conformation. Therefore, calculations are typically performed on the optimized, lowest-energy geometry obtained from conformational analysis. The electronic environment of each nucleus, influenced by factors like electronegativity and aromaticity, determines its chemical shift. For 2-(4-Hydroxyphenoxy)-1-bromobenzene, key influences include the electron-withdrawing effect of the bromine atom and the electron-donating effects of the hydroxyl and ether oxygen atoms. Machine learning algorithms trained on large datasets of experimental and calculated data are also emerging as a rapid and accurate prediction method mdpi.comchemrxiv.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Hydroxyphenoxy)-1-bromobenzene

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
H (on OH) 5.1 C-Br 114.2
H (ortho to OH) 6.9 C-OH 155.8
H (meta to OH) 7.2 C (ortho to OH) 116.5
H (ortho to Br) 7.6 C (meta to OH) 122.1
H (other ring) 7.0 - 7.4 C-O (hydroxyphenyl) 150.1
C-O (bromophenyl) 156.5

Note: These values are illustrative, based on computational methods and typical substituent effects for phenolic and brominated aromatic compounds.

Theoretical vibrational spectra (Infrared and Raman) are calculated by performing a frequency analysis on the optimized molecular geometry. DFT methods, particularly with the B3LYP functional and Pople-style basis sets (e.g., 6-311++G(d,p)), have proven effective for this purpose researchgate.netmdpi.com. The calculation yields harmonic vibrational frequencies corresponding to the normal modes of vibration.

These computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) researchgate.net. The calculations also provide IR intensities and Raman activities, allowing for the construction of a complete theoretical spectrum. This aids in the assignment of complex experimental spectra by correlating specific absorption bands with particular molecular motions.

Table 3: Predicted Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
3650 O-H stretch
3100 - 3000 Aromatic C-H stretch
1600 - 1450 Aromatic C=C ring stretch
1250 C-O-C asymmetric stretch
1180 C-OH stretch
680 C-Br stretch

Note: Frequencies are representative and based on DFT calculations for molecules with similar functional groups researchgate.netmdpi.comconsensus.app.

Reaction Pathway and Transition State Modeling

Computational chemistry is a fundamental tool for elucidating reaction mechanisms. By mapping the PES for a chemical reaction, it is possible to identify the minimum energy reaction pathway connecting reactants and products. A key aspect of this is the location and characterization of transition states (TS).

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Its geometry is optimized using specialized algorithms. To confirm a structure as a true transition state, a frequency calculation is performed; a valid TS must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For 2-(4-Hydroxyphenoxy)-1-bromobenzene, a potential reaction for study is further electrophilic substitution (e.g., bromination) on one of the aromatic rings. The phenolic ring is activated by the hydroxyl group, making it a likely target. A computational study would involve:

Optimizing the geometries of the reactants (the diphenyl ether and the electrophile, e.g., Br₂ with a Lewis acid).

Locating the transition state structure for the electrophilic attack (likely a sigma complex).

Optimizing the geometry of the product.

Theoretical studies on the debromination of related polybrominated diphenyl ethers (PBDEs) have successfully used DFT to investigate reaction mechanisms, demonstrating the utility of these methods for understanding the reactivity of such compounds mdpi.com.

Table 4: Illustrative Energy Profile for a Hypothetical Electrophilic Substitution Reaction

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Products -5.8

Note: This table provides a conceptual example of the energy profile that would be calculated to determine the activation energy and reaction thermodynamics.

Due to the highly specific nature of the query focusing on "2-(4-Hydroxyphenoxy)-1-bromobenzene," a comprehensive search of available scientific literature and databases did not yield specific computational and theoretical chemistry studies, such as Intrinsic Reaction Coordinate (IRC) calculations or Molecular Dynamics (MD) simulations, conducted directly on this compound.

Therefore, it is not possible to provide a detailed article with the requested data tables and in-depth research findings for the specified subsections. The scientific community has not published research that fits the precise scope of the user's request for this particular chemical entity.

Synthesis and Characterization of Derivatives and Analogues of 2 4 Hydroxyphenoxy 1 Bromobenzene

Ester and Ether Derivatives of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a readily accessible site for chemical modification, most commonly through esterification and etherification reactions. These transformations are strategic for modulating the compound's physicochemical properties, such as polarity and lipophilicity.

Esterification can be carried out by reacting the parent phenol (B47542) with acylating agents like acid chlorides or anhydrides. The synthesis of a variety of ester derivatives allows for a systematic exploration of how different acyl groups can fine-tune the molecule's characteristics.

Etherification is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by treating the starting material with a base, is reacted with an alkyl or benzyl (B1604629) halide. This method provides a straightforward route to a wide range of ether derivatives, which can exhibit different properties compared to the parent phenol. For instance, the synthesis of 2-alkoxy-4-[N-(alkyl, cycloalkyl, aryl)imino]phenyl m-carboranecarboxylates has been reported, showcasing the versatility of this functional group. researchgate.net

Table 1: Examples of Ester and Ether Derivatives

Derivative TypeReagent ExampleResulting Functional Group
EsterAcetyl Chloride-OCOCH₃
EsterBenzoyl Chloride-OCOC₆H₅
EtherMethyl Iodide-OCH₃
EtherBenzyl Bromide-OCH₂C₆H₅

Derivatives via Cross-Coupling at the Bromine Position

The bromine atom serves as a convenient handle for introducing a wide array of substituents using transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are frequently employed to attach new aryl and alkyl groups. The Suzuki-Miyaura reaction, for example, involves the coupling of an organoboron compound with an organohalide. ikm.org.my In a typical Suzuki coupling, 2-(4-hydroxyphenoxy)-1-bromobenzene can be reacted with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base. ikm.org.my This reaction has been optimized for various substrates, including 4-bromoacetophenone, with studies investigating the effects of different bases, catalyst loading, and reaction temperatures. ikm.org.my Similarly, Stille coupling utilizes organotin reagents, and Negishi coupling uses organozinc reagents to achieve similar transformations. The reaction between alkylsilicates and aryl bromides, catalyzed by a nickel(II) catalyst and a photoredox agent, has also been explored for alkylation. gelest.com

Table 2: Examples of Cross-Coupling Reactions for Aryl/Alkyl Substitution

Reaction NameCoupling Partner ExampleCatalyst System ExampleResulting Structure Example
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, BaseBiphenyl derivative
Stille CouplingTributyl(vinyl)tinPd(PPh₃)₄Styrenyl derivative
Negishi CouplingAlkylzinc HalidePdCl₂(dppf)Alkyl-substituted derivative

The introduction of heteroaromatic rings can significantly alter a molecule's electronic properties and its potential for biological interactions. Cross-coupling reactions are instrumental in synthesizing such derivatives. For instance, the Suzuki-Miyaura coupling can be used to couple bromo-triazines with various boronic acids. researchgate.net This methodology has been shown to be effective for a range of structurally and electronically diverse boronic acids. researchgate.net An umpolung strategy for the asymmetric Friedel–Crafts-type alkylation of electron-poor heteroaromatic systems has also been developed. rsc.org

Modifications to the Phenoxy Ring

The phenoxy ring offers additional opportunities for structural diversification through the introduction of new substituents or by replacing the ring entirely with a bioisostere.

Additional functional groups can be introduced onto the phenoxy ring via electrophilic aromatic substitution reactions. The position of the new substituent is directed by the existing hydroxyl and ether groups. A more controlled method involves using a pre-functionalized starting material in the initial synthesis of the diaryl ether. For example, the synthesis of N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has been achieved through the amidation of corresponding alkyl esters. nih.gov Similarly, derivatives of 4-hydroxycoumarin (B602359) have been synthesized and their structures confirmed by various spectroscopic methods. nih.gov

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another with similar physicochemical properties to enhance a molecule's biological activity or other properties. cambridgemedchemconsulting.com The benzene (B151609) ring is a common target for such replacements to address issues like metabolic stability and potency. nih.govexlibrisgroup.com Various heterocyclic rings can serve as bioisosteres for amide and ester groups. nih.gov The goal of such a replacement is to create a new molecule with similar biological properties to the parent compound, potentially attenuating toxicity or modifying activity. cambridgemedchemconsulting.com

Complex Molecular Architectures Incorporating the 2-(4-Hydroxyphenoxy)-1-bromobenzene Scaffold

The 2-(4-Hydroxyphenoxy)-1-bromobenzene framework can be recognized as a core component of more complex and biologically significant molecules. A prime example of a class of natural products that feature a similar diaryl ether core are the thyroid hormones. oncohemakey.com Thyroxine (T4) and its more potent derivative, triiodothyronine (T3), are crucial for regulating metabolism, growth, and development in vertebrates. nih.gov

The basic structure of these hormones consists of a 4-hydroxyphenoxy group linked to a substituted benzene ring, which in the case of thyroxine, is substituted with iodine atoms and an alanine (B10760859) side chain. oncohemakey.com The synthesis of thyroxine analogs, therefore, provides a clear illustration of how the 2-(4-hydroxyphenoxy)-1-bromobenzene scaffold can be elaborated upon to create complex, functional molecules. For instance, synthetic strategies for thyroxine analogs often involve the coupling of a suitably protected 4-hydroxyphenoxy derivative with a substituted phenyl ring, followed by the introduction or modification of the alanine side chain. vu.edu.au

The structural complexity is built upon the diaryl ether core through several key modifications:

Halogenation: The benzene ring corresponding to the "1-bromobenzene" part of the scaffold is typically poly-iodinated in natural thyroid hormones. Synthetic analogs have been prepared with different halogen substitutions, including chlorine and bromine, to probe the structure-activity relationships. oup.com

Amino Acid Side Chain: The presence of an L-alanine side chain at the position corresponding to C1 of the original benzene ring is critical for the biological activity of thyroid hormones. youtube.com

Further Substitution: Additional functional groups can be introduced on either phenyl ring to modulate the activity and properties of the resulting molecule.

The synthesis of these complex architectures often relies on cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, to form the diaryl ether bond. The 2-bromo substituent on the 2-(4-Hydroxyphenoxy)-1-bromobenzene scaffold can serve as a handle for such coupling reactions or for further functionalization.

Example of a Complex Architecture Core Scaffold Key Additional Moieties Significance
Thyroxine (T4)Diaryl ether3,5-diiodo-L-phenylalanine, 3',5'-diiodoMajor thyroid hormone
Triiodothyronine (T3)Diaryl ether3,5-diiodo-L-phenylalanine, 3'-iodoActive form of thyroid hormone
3'-Chloro-3,5-diiodo-L-thyronineDiaryl ether3,5-diiodo-L-phenylalanine, 3'-chloroSynthetic analog for SAR studies oup.com
3',5'-Dichloro-3,5-diiodo-L-thyronineDiaryl ether3,5-diiodo-L-phenylalanine, 3',5'-dichloroSynthetic analog for SAR studies oup.com

Structure-Reactivity Relationship (SAR) Studies of Derivatives

The biological activity of molecules incorporating the 2-(4-Hydroxyphenoxy)-1-bromobenzene scaffold is highly dependent on the nature and position of various substituents. Extensive Structure-Activity Relationship (SAR) studies on thyroid hormone analogs have provided valuable insights into the structural requirements for thyromimetic activity. oncohemakey.com

The key determinants of activity in thyroxine analogs, which can be extrapolated to derivatives of 2-(4-Hydroxyphenoxy)-1-bromobenzene, include:

The Diaryl Ether Bridge: The oxygen bridge is crucial for maintaining the correct three-dimensional conformation of the two phenyl rings. Replacement of the oxygen with sulfur or a methylene (B1212753) group can retain or even enhance activity, while replacement with an amino or carbonyl group leads to inactive compounds. youtube.com

Substitution on the Inner Ring (the Phenylalanine-bearing ring):

Halogenation: Halogen atoms at the 3 and 5 positions are essential for activity. Replacing the natural iodine atoms with bromine can retain activity. youtube.com

The Side Chain: The L-alanine side chain is critical for potent activity, with the L-isomer being more active than the D-isomer. Modifications to the side chain, such as changing it to an ethylamine, generally reduce activity. youtube.com

Substitution on the Outer Ring (the Hydroxyphenoxy ring):

The 4'-Hydroxyl Group: The hydroxyl group is essential for hydrogen bonding with the receptor and is critical for high activity. youtube.com

3' and 5' Substituents: The nature of the substituents at the 3' and 5' positions has a dramatic effect on biological activity. A single bulky, lipophilic group at the 3' position, such as isopropyl, can lead to highly active compounds. In contrast, substitution at both the 3' and 5' positions can sometimes decrease activity due to steric hindrance at the receptor binding site. youtube.com

The following table summarizes the relative potencies of some thyroxine analogs, illustrating these SAR principles.

Compound Substitution Pattern Relative Potency (Thyroxine = 100) Key SAR Observation
Thyroxine (T4)3,5,3',5'-Tetraiodo100Natural prohormone
Triiodothyronine (T3)3,5,3'-Triiodo300-800Removal of 5'-iodo group increases activity nih.gov
3'-Chloro-3,5-diiodo-L-thyronine3,5-diiodo, 3'-chloroMore active than T4 oup.comDemonstrates that other halogens can be accommodated at the 3' position
Reverse T3 (rT3)3,3',5'-TriiodoInactiveIllustrates the importance of the substitution pattern nih.govnih.gov
3,5-Diiodothyronine3,5-DiiodoInactiveHighlights the necessity of substitution on the outer ring nih.gov

These SAR studies underscore the importance of the precise arrangement of substituents on the diaryl ether scaffold for biological function. For derivatives of 2-(4-Hydroxyphenoxy)-1-bromobenzene, this implies that modifications to the bromine and hydroxyl groups, as well as the introduction of other functionalities, would be expected to significantly impact their chemical reactivity and potential biological activity.

Advanced Applications in Chemical Research and Materials Science

Precursor for Polymer Synthesis Research

The bifunctional nature of 2-(4-Hydroxyphenoxy)-1-bromobenzene allows for its incorporation into polymeric structures through various polymerization techniques, and the presence of the bromine atom offers a handle for subsequent polymer modification.

The synthesis of poly(arylene ether)s is a significant area of polymer chemistry, yielding materials with high thermal stability, chemical resistance, and desirable mechanical properties. 2-(4-Hydroxyphenoxy)-1-bromobenzene can theoretically serve as a monomer in the synthesis of such polymers. One potential method for this is through an Ullmann condensation-type polycondensation. wikipedia.orgorganic-chemistry.org In this approach, the phenolic hydroxyl group of one monomer molecule would react with the aryl bromide of another in the presence of a copper-based catalyst at elevated temperatures to form a new ether linkage, leading to the growth of a polyether chain.

Another plausible route for polyether synthesis involving this monomer is through nucleophilic aromatic substitution (SNAr). The phenoxide, generated by deprotonating the hydroxyl group, can act as a nucleophile, displacing a suitable leaving group on another monomer. However, the reactivity of the aryl bromide in 2-(4-Hydroxyphenoxy)-1-bromobenzene for SNAr reactions would likely require the presence of activating electron-withdrawing groups, which are absent in this specific structure.

A more viable polycondensation strategy could involve a two-monomer system where 2-(4-Hydroxyphenoxy)-1-bromobenzene is reacted with a bisphenol. In this scenario, the bromine atoms at the end of a growing polymer chain would react with the bisphenol in a step-growth polymerization manner. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed. nih.govlibretexts.org For this, the bromine atom could be converted to a boronic acid or ester, creating a monomer that can undergo polymerization with a dihaloaryl partner.

Table 1: Potential Polycondensation Reactions for 2-(4-Hydroxyphenoxy)-1-bromobenzene

Polymerization MethodReactivity of 2-(4-Hydroxyphenoxy)-1-bromobenzenePotential Co-monomer
Ullmann PolycondensationPhenolic -OH and -BrSelf-condensation
Suzuki-Miyaura Polycondensation-Br (after conversion to boronic acid/ester)Dihaloaryl compound

It is important to note that while theoretically possible, the direct polycondensation of 2-(4-Hydroxyphenoxy)-1-bromobenzene has not been extensively reported in the literature, and challenges such as achieving high molecular weights and controlling side reactions would need to be addressed.

The bromine atom on the aromatic ring of polymers derived from 2-(4-Hydroxyphenoxy)-1-bromobenzene serves as a valuable site for post-polymerization functionalization. capes.gov.brrsc.org This allows for the modification of the polymer's properties, such as solubility, thermal behavior, and the introduction of specific functionalities for advanced applications.

One of the most powerful methods for such functionalization is the palladium-catalyzed Heck reaction. wikipedia.org This reaction would enable the coupling of the aryl bromide units within the polymer backbone with a wide variety of alkenes, introducing new side chains with diverse chemical functionalities. For instance, coupling with acrylic esters could enhance the polymer's polarity and solubility, while coupling with styrenic monomers could be used to create graft copolymers with distinct properties.

The Suzuki-Miyaura cross-coupling reaction also presents a versatile tool for the post-polymerization modification of these polymers. nih.govlibretexts.org By reacting the brominated polymer with various organoboron reagents, a vast array of aryl, heteroaryl, or alkyl groups can be introduced. This would be a powerful strategy for fine-tuning the electronic and photophysical properties of the resulting materials, potentially leading to applications in organic electronics.

Furthermore, the bromine atom can be converted into other functional groups through nucleophilic substitution reactions, although this may require harsh conditions or the use of catalysts. For example, displacement of the bromide with an azide (B81097) group, followed by reduction, could introduce primary amine functionalities, which could then be used for further derivatization or for applications in areas like drug delivery or catalysis.

Table 2: Potential Post-Polymerization Functionalization Reactions

Reaction TypeReagentIntroduced Functionality
Heck CouplingAlkenes (e.g., acrylates, styrenes)Substituted alkene side chains
Suzuki-Miyaura CouplingOrganoboron compoundsAryl, heteroaryl, or alkyl groups
Nucleophilic SubstitutionSodium azide, followed by reductionPrimary amine groups

Ligand Design in Catalysis Research

The presence of both a phenolic hydroxyl group and a bromine atom in 2-(4-Hydroxyphenoxy)-1-bromobenzene makes it an interesting scaffold for the design of novel ligands for catalysis.

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is an excellent coordinating group for a wide range of metal ions. The oxygen atom can act as a hard donor, while the adjacent aryl ring can participate in π-bonding interactions. The bromine atom, on the other hand, can act as a weak Lewis base and potentially coordinate to a metal center, or it can be used as a synthetic handle to introduce other donor groups.

A key strategy in ligand design is the creation of bidentate or multidentate ligands, which can form stable chelate complexes with metal ions. nih.gov Starting from 2-(4-Hydroxyphenoxy)-1-bromobenzene, a phosphine (B1218219) group, for example, could be introduced at the ortho position to the bromine atom via a lithiation-trapping sequence. This would result in a bidentate P,O-ligand, where the phosphorus and the phenoxide oxygen can coordinate to a single metal center. Such ligands are of great interest in homogeneous catalysis, with applications in cross-coupling reactions, hydroformylation, and polymerization. google.com

The steric and electronic properties of the resulting ligand could be fine-tuned by modifying the substituents on the phosphine or on the aromatic rings. The diaryl ether backbone provides a specific bite angle and rigidity that would influence the geometry and reactivity of the resulting metal complex.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linkers. google.comtum.de The properties of MOFs, such as their porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers. nih.govrsc.orgrsc.org

While 2-(4-Hydroxyphenoxy)-1-bromobenzene itself is not a typical MOF linker due to its monofunctional nature with respect to coordination (the hydroxyl group), it can be chemically modified to become a bidentate or multidentate linker. For instance, the bromine atom could be converted to a carboxylic acid group via a Grignard reaction followed by carboxylation. This would yield a hydroxy-carboxylic acid, which could then be used as a linker in the synthesis of MOFs.

A more complex linker could be synthesized by coupling two molecules of 2-(4-Hydroxyphenoxy)-1-bromobenzene through a reaction that replaces the bromine atoms with a linking unit. For example, a Sonogashira coupling with a diacetylene could create a longer, rigid linker with two terminal phenolic hydroxyl groups. These hydroxyl groups could then be deprotonated to coordinate with metal centers. The resulting MOF would possess a unique pore environment defined by the shape and size of the diaryl ether-based linker. The presence of the ether linkages within the MOF structure could also influence its gas sorption properties and its stability.

Component in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct large, well-defined molecular assemblies. umass.edu The structure of 2-(4-Hydroxyphenoxy)-1-bromobenzene contains several features that make it an interesting component for supramolecular research.

The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, allowing it to participate in the formation of hydrogen-bonded networks. The bromine atom can act as a halogen bond donor, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. The two aromatic rings provide a platform for π-π stacking interactions.

By designing and synthesizing derivatives of 2-(4-Hydroxyphenoxy)-1-bromobenzene, it is possible to create molecules that can self-assemble into complex architectures. rsc.orgrsc.orgnih.govmdpi.com For example, attaching a long alkyl chain to the phenolic oxygen would create an amphiphilic molecule. In aqueous media, such molecules could self-assemble into micelles or vesicles, with the hydrophobic diaryl ether and alkyl parts forming the core and the polar head groups exposed to the water. The presence of the bromine atom on the surface of these aggregates could be used to direct their further assembly through halogen bonding.

Furthermore, the combination of hydrogen and halogen bonding capabilities within a single molecule offers the potential for creating highly directional and robust supramolecular structures. By co-crystallizing 2-(4-Hydroxyphenoxy)-1-bromobenzene with other molecules that are strong hydrogen or halogen bond acceptors, it may be possible to generate novel crystalline materials with interesting optical or electronic properties.

Self-Assembly Studies via Hydrogen Bonding

The hydroxyl group in 2-(4-Hydroxyphenoxy)-1-bromobenzene is a primary site for hydrogen bonding, a directional and strong non-covalent interaction that can drive the self-assembly of molecules into ordered supramolecular structures. While specific studies on the self-assembly of 2-(4-Hydroxyphenoxy)-1-bromobenzene are not extensively documented, the principles can be inferred from related systems. For instance, polymers containing similar structural units, such as poly(4-hydroxystyrene) (PHS) and poly(4-(4-bromophenyloxy)styrene) (PBPOS), have been shown to self-assemble in solution. rsc.orgrsc.org

In these polymeric systems, the hydroxyl groups of PHS are capable of forming intermolecular hydrogen bonds, leading to the formation of aggregates like hollow micelles and vesicles in mixed solvent systems. rsc.orgrsc.org Similarly, the bromine atom in PBPOS can participate in halogen bonding, a non-covalent interaction similar to hydrogen bonding, which also influences its self-assembly behavior. rsc.orgrsc.org For the discrete molecule 2-(4-Hydroxyphenoxy)-1-bromobenzene, the interplay between hydrogen bonding (via the -OH group) and potentially weaker halogen bonding (via the -Br atom) could lead to the formation of various supramolecular architectures, such as dimers, chains, or more complex networks in the solid state or in specific solvents. The diaryl ether linkage provides conformational flexibility, which can also play a crucial role in determining the final assembled structure.

Host-Guest Interactions

The concept of host-guest chemistry involves the complexation of a smaller molecule (guest) within the cavity or binding site of a larger molecule (host). While 2-(4-Hydroxyphenoxy)-1-bromobenzene itself is not a typical host molecule due to its lack of a pre-organized cavity, it can be a crucial component in the synthesis of larger host structures. The reactivity of the hydroxyl and bromo functionalities allows for its incorporation into macrocycles or other concave structures.

For example, resorcinarenes and pillararenes, which are well-known host molecules, often feature hydroxyl and sometimes bromo-substituents on their aromatic rings. These groups can influence the binding properties of the host's cavity and provide sites for further functionalization. nih.govaalto.fi The 4-hydroxyphenoxy group of the title compound could be used to introduce a flexible arm with a terminal binding site to a larger host scaffold. Furthermore, the electronic properties of the aromatic rings, influenced by the hydroxyl and bromo substituents, can contribute to non-covalent interactions with guest molecules, such as π-π stacking and cation-π interactions.

Advanced Organic Electronic Materials Research

The field of organic electronics relies on the development of novel carbon-based materials with tailored electronic properties. The structure of 2-(4-Hydroxyphenoxy)-1-bromobenzene suggests its potential as a precursor for such materials.

Hole-Transporting or Electron-Transporting Material Precursors

In devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, hole-transporting materials (HTMs) and electron-transporting materials (ETMs) are essential for efficient charge carrier injection and transport. The design of new HTMs and ETMs is a vibrant area of research. Small molecules with electron-donating (hole-transporting) or electron-withdrawing (electron-transporting) moieties are key candidates.

The 4-hydroxyphenoxy group in 2-(4-Hydroxyphenoxy)-1-bromobenzene is electron-donating and could be a core component of a hole-transporting molecule. Through chemical modification, such as etherification or esterification of the hydroxyl group and coupling reactions at the bromo-position, more complex molecules with enhanced hole-transporting properties can be synthesized. For instance, attaching triphenylamine (B166846) or carbazole (B46965) units, which are known for their excellent hole-transporting capabilities, to the 2-(4-Hydroxyphenoxy) scaffold via the bromo-position could yield promising HTMs. The properties of such materials can be compared to established HTMs like spiro-OMeTAD.

Property Spiro-OMeTAD Potential Derivative of 2-(4-Hydroxyphenoxy)-1-bromobenzene
Function Hole-Transporting MaterialPotential Hole-Transporting Material
Key Structural Feature Spirobifluorene core with methoxy-substituted triphenylamine armsDiaryl ether core with potential for functionalization
Glass Transition Temp. (Tg) HighDependent on final structure, likely to be high for amorphous films
Ionization Potential ~5.1 eVTunable through derivatization

This table presents a hypothetical comparison to illustrate the potential of derivatives.

Optoelectronic Property Tuning through Derivatization

The optoelectronic properties of an organic material, such as its absorption and emission wavelengths and its charge carrier mobility, are highly dependent on its molecular structure. The 2-(4-Hydroxyphenoxy)-1-bromobenzene scaffold offers multiple sites for derivatization to fine-tune these properties.

The bromine atom can be readily converted to other functional groups through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of different aromatic or heteroaromatic substituents. This can extend the π-conjugation of the molecule, leading to a red-shift in its absorption and emission spectra. The hydroxyl group can be modified to alter the molecule's solubility and electronic character. For example, converting the hydroxyl group to a methoxy (B1213986) group can increase its electron-donating strength. By systematically modifying the structure, a library of compounds with a range of optoelectronic properties could be generated, making them suitable for various applications in organic electronics.

Synthetic Intermediate for Complex Target Molecule Synthesis Research

The combination of a reactive bromine atom and a nucleophilic hydroxyl group on a diaryl ether framework makes 2-(4-Hydroxyphenoxy)-1-bromobenzene a potentially valuable intermediate in the synthesis of more complex molecules, including natural products and their analogues.

Application in Total Synthesis Strategies

In the total synthesis of natural products, the strategic use of functionalized building blocks is paramount. Brominated aromatic compounds are frequently employed as precursors for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, various bromophenols and their derivatives are used in the synthesis of biologically active marine natural products. nih.govsemanticscholar.orgnih.govsemanticscholar.org

The 2-(4-Hydroxyphenoxy)-1-bromobenzene unit could serve as a key fragment in the synthesis of complex diaryl ether-containing natural products. The bromine atom provides a handle for late-stage functionalization or for coupling with other complex fragments. The hydroxyl group can be used to direct metallation reactions or can be protected and deprotected as needed during a synthetic sequence. An example of a related strategy is the use of a substituted bromobenzene (B47551) in the synthesis of fluorinated isoflavanones. mdpi.com This highlights the utility of such building blocks in constructing complex molecular architectures.

Building Block for Natural Product Analogues

The specific structural characteristics of 2-(4-Hydroxyphenoxy)-1-bromobenzene, namely the presence of a diaryl ether linkage, a reactive bromine atom, and a hydroxyl group, make it a valuable scaffold for the synthesis of analogues of certain natural products. While direct citations for its use are not prevalent in the synthesis of all natural product families, its potential is clearly illustrated in the development of analogues for the thyroid hormone, thyroxine.

The thyroxine core structure features a diaryl ether moiety, which is a key determinant of its biological activity. Synthetic analogues of thyroxine are of significant interest in medicinal chemistry for their potential to modulate the thyroid hormone receptor, offering therapeutic benefits for a range of conditions. The synthesis of these analogues often relies on the strategic formation of the diaryl ether bond, a transformation for which 2-(4-Hydroxyphenoxy)-1-bromobenzene is a well-suited starting material.

A plausible and chemically sound approach for the utilization of 2-(4-Hydroxyphenoxy)-1-bromobenzene in the synthesis of thyroxine analogues involves a copper-catalyzed Ullmann condensation. In this reaction, the hydroxyl group of 2-(4-Hydroxyphenoxy)-1-bromobenzene can be coupled with a suitably substituted aryl halide, or conversely, the bromo- group can be coupled with a substituted phenol (B47542). This flexibility allows for the introduction of various substituents on either of the aromatic rings, enabling the creation of a diverse library of thyroxine analogues. The resulting diaryl ether can then undergo further chemical modifications to introduce the alanine (B10760859) side chain characteristic of thyroxine, or other bioisosteric replacements.

The synthesis of thyroxine analogues is a prominent area of research, with a focus on developing compounds with improved selectivity for thyroid hormone receptor subtypes or with altered metabolic profiles. unesp.brufms.br The core diaryl ether structure is essential for binding to these receptors. unesp.bracs.org Classical synthetic strategies, such as the Ullmann condensation, have been instrumental in the preparation of these complex molecules. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This reaction involves the copper-promoted coupling of an aryl halide with a phenol to form a diaryl ether. wikipedia.orgorganic-chemistry.org

The table below presents a selection of representative thyroxine analogues, highlighting the structural diversity that can be achieved. While the syntheses of these specific examples may not have explicitly started from 2-(4-Hydroxyphenoxy)-1-bromobenzene, its structure represents a key intermediate that could be readily employed in their synthesis via established methods like the Ullmann condensation.

Analogue Name Structure Key Structural Variation from Thyroxine Potential Significance
3,5,3'-Triiodothyronine (T3) Lacks one iodine atom on the outer phenyl ring.The more potent, active form of the thyroid hormone. unesp.br
Sobetirome (GC-1) Lacks iodine atoms; features a carboxylic acid and an oxazole (B20620) ring.A selective thyromimetic agent with potential therapeutic applications. unesp.br
3,5-Diiodo-4-(2'-alkylphenoxy)-DL-phenylalanines Alkyl group at the 2' position instead of iodine.Investigated for understanding structure-activity relationships. acs.org
3′-Heteroarylmethyl-3,5-di-iodo-L-thyronines Heteroarylmethyl group at the 3' position.Synthesized as potential selective thyromimetics with cardiac-sparing effects. rsc.org

The development of novel synthetic routes to thyroxine analogues remains an active field of research, driven by the need for more effective and selective therapeutic agents. rsc.orgiaea.org The use of versatile building blocks like 2-(4-Hydroxyphenoxy)-1-bromobenzene, which contains the core diaryl ether motif, is central to these efforts. The ability to functionalize both the brominated and the phenolic rings of this compound provides a powerful tool for creating a wide array of structural variations for biological evaluation.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

While the Ullmann condensation and Buchwald-Hartwig amination are the cornerstone methods for diaryl ether synthesis, the pursuit of more efficient, sustainable, and versatile synthetic routes for 2-(4-Hydroxyphenoxy)-1-bromobenzene is a primary objective. nih.govorganic-chemistry.org Future research will likely focus on the development of novel catalytic systems that can operate under milder conditions, with lower catalyst loadings and in environmentally benign solvents. nih.gov The exploration of photocatalytic and electrocatalytic methods also presents a promising frontier for the synthesis of this and other unsymmetrical diaryl ethers. researchgate.net

Investigation of Undiscovered Reactivity Patterns

The reactivity of 2-(4-Hydroxyphenoxy)-1-bromobenzene is largely inferred from the behavior of related brominated and phenolic compounds. A systematic investigation into its specific reactivity patterns is crucial. This includes a detailed study of the nucleophilic aromatic substitution of the bromine atom with a wide range of nucleophiles, as well as electrophilic substitution reactions on both aromatic rings. Understanding the interplay between the hydroxyl and bromo substituents will be key to unlocking its synthetic utility.

Integration into Advanced Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials. nih.gov Integrating 2-(4-Hydroxyphenoxy)-1-bromobenzene into novel MCRs could lead to the discovery of new chemical entities with unique biological or material properties. Future research could focus on designing MCRs where this compound acts as a key building block, leveraging the reactivity of both its hydroxyl and bromo functionalities.

Development of High-Throughput Screening for Derivatives

The diaryl ether scaffold is a common motif in many biologically active compounds. acs.orgnih.gov High-throughput screening (HTS) of libraries of derivatives of 2-(4-Hydroxyphenoxy)-1-bromobenzene could accelerate the discovery of new drug candidates. evotec.com Future efforts will likely involve the development of efficient methods for the parallel synthesis of a diverse range of its derivatives, coupled with advanced HTS assays to evaluate their biological activities against various therapeutic targets.

Theoretical Predictions for New Applications

Computational chemistry and molecular modeling can provide valuable insights into the properties and potential applications of 2-(4-Hydroxyphenoxy)-1-bromobenzene. nih.gov Quantum chemical calculations can be employed to predict its electronic structure, reactivity, and spectral properties. Furthermore, molecular docking and dynamics simulations can be used to explore its potential as a ligand for various biological targets, guiding the design of new therapeutic agents. nih.gov

Sustainability and Scalability of Synthesis

As the demand for specialty chemicals grows, the development of sustainable and scalable synthetic processes is of paramount importance. researchgate.net Future research on 2-(4-Hydroxyphenoxy)-1-bromobenzene should prioritize the use of green solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov The development of continuous flow processes for its synthesis could also offer significant advantages in terms of safety, efficiency, and scalability. rsc.org

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-(4-hydroxyphenoxy)-1-bromobenzene via nucleophilic aromatic substitution?

Answer: The synthesis typically involves reacting 4-bromophenol with a brominated benzene derivative under basic conditions. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or THF to deprotonate the hydroxyl group and activate the aromatic ring .
  • Temperature : Reactions are often conducted at 70–100°C to overcome activation barriers while avoiding decomposition .
  • Stoichiometry : A 1:1.2 molar ratio of 4-bromophenol to bromobenzene derivative minimizes side products like di-substituted byproducts .
    Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Q2. How can researchers mitigate hydrolysis of the bromine substituent during synthesis or storage?

Answer: Bromine hydrolysis is influenced by:

  • Solvent choice : Use anhydrous solvents (e.g., THF, DMF) to limit water availability .
  • pH control : Maintain neutral to slightly acidic conditions; alkaline environments accelerate hydrolysis .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
    Monitor degradation via HPLC or ¹H NMR, tracking peaks at δ 4.2–4.5 ppm (hydrolyzed -OH groups) .

Advanced Research Questions

Q. Q3. How does the steric and electronic environment of 2-(4-hydroxyphenoxy)-1-bromobenzene influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Steric effects : The bulky hydroxyphenoxy group at the ortho position hinders palladium catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic effects : The electron-withdrawing bromine enhances electrophilicity, favoring oxidative addition. However, the electron-donating hydroxyl group reduces reactivity. Pre-protection of the -OH group (e.g., as a TBS ether) restores coupling efficiency .
  • Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (Cs₂CO₃ vs. K₃PO₄) to balance steric and electronic factors .

Q. Q4. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?

Answer: Discrepancies in NMR or IR data often arise from:

  • Tautomerism : The hydroxyl group can form intramolecular hydrogen bonds, shifting peaks. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., di-brominated analogs) alter spectra. Combine HPLC-MS with 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, as seen in analogs like 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole .

Q. Q5. How can researchers design experiments to probe the compound’s stability under catalytic conditions (e.g., photoredox or electrochemical setups)?

Answer:

  • Photostability : Expose to UV/Vis light (300–500 nm) and monitor degradation via UV-Vis spectroscopy. Use quenchers (e.g., TEMPO) to identify radical intermediates .
  • Electrochemical stability : Perform cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆. Peaks near –1.2 V (vs. Ag/Ag⁺) suggest reduction of the bromine moiety .
  • Catalytic compatibility : Test with common catalysts (e.g., Ru(bpy)₃²⁺). If decomposition occurs, modify reaction media (e.g., add scavengers like thiophenol) .

Q. Q6. What computational methods predict the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

Answer:

  • DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electron-rich sites (e.g., para to the hydroxyl group) prone to electrophilic attack .
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict sites for nitration or sulfonation .
  • Benchmarking : Compare computed results with experimental data from bromination or iodination reactions .

Methodological Guidance for Data Interpretation

Q. Q7. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

Answer:

  • Control experiments : Verify purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may artifactually modulate activity .
  • Dose-response curves : Use Hill slope analysis to distinguish true activity from non-specific effects .
  • Target validation : Employ knockdown/knockout models (e.g., CRISPR) to confirm target engagement, as seen in studies on GPCR modulators .

Q. Q8. What protocols validate the compound’s role as an intermediate in multi-step syntheses (e.g., pharmaceuticals or polymers)?

Answer:

  • Tracer studies : Incorporate isotopic labels (e.g., ¹³C at the bromine position) and track via LC-MS in downstream reactions .
  • Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor intermediate consumption rates .
  • Byproduct analysis : Identify cross-coupling byproducts (e.g., homocoupled biphenyls) using GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.